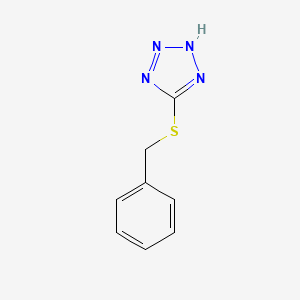

5-Benzylthio-1H-tetrazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282041. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-benzylsulfanyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-2-4-7(5-3-1)6-13-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGKKIPUFAHZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314332 | |

| Record name | 5-Benzylthio-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21871-47-6 | |

| Record name | 5-Benzylthio-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21871-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 282041 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021871476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21871-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzylthio-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzylthio-1H-tetrazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzylthio-1H-tetrazole, a tetrazole derivative, is a versatile chemical compound with significant applications in various scientific fields, particularly in organic synthesis and pharmaceutical sciences.[1] This technical guide provides a comprehensive overview of its core chemical properties, structural features, and common applications, supported by available spectral data and experimental insights. Its role as a building block in the synthesis of bioactive molecules and as an activator in oligonucleotide synthesis underscores its importance in modern chemical and biological research.[1][2][3]

Chemical Structure

This compound is characterized by a tetrazole ring, which is a five-membered aromatic heterocycle containing four nitrogen atoms, substituted at the 5-position with a benzylthio group.[4] This unique combination of a tetrazole moiety and a benzylthio group enhances its reactivity and solubility in organic solvents.[4] The tetrazole ring can exist in tautomeric forms, primarily the 1H- and 2H-isomers.[3]

The fundamental structure consists of a benzene (B151609) ring linked to a tetrazole ring through a sulfur atom.[5]

Key Structural Identifiers:

-

SMILES: C1=CC=C(C=C1)CSC2=NNN=N2[6]

-

InChI: 1S/C8H8N4S/c1-2-4-7(5-3-1)6-13-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12)[4]

-

InChI Key: GXGKKIPUFAHZIZ-UHFFFAOYSA-N[4]

Physicochemical Properties

This compound is typically a white to off-white crystalline solid or powder.[1][4] It exhibits moderate stability under standard conditions.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₄S | [1][6] |

| Molecular Weight | 192.24 g/mol | [1][6] |

| Melting Point | 133 - 141 °C | [1] |

| 135 - 138 °C | [7][8] | |

| 137 °C | [6] | |

| Boiling Point (Predicted) | 389.3 ± 35.0 °C | [7][8] |

| Appearance | White to off-white powder/crystals | [1][4] |

| pKa (Predicted) | 3.94 ± 0.24 | [5] |

| Density (Predicted) | 1.38 g/cm³ | [7][8] |

| Refractive Index (Predicted) | n20/D 1.354 | [7][8] |

| Solubility | Sparingly soluble in water | [5] |

| Topological Polar Surface Area | 79.8 Ų | [5][9] |

| Rotatable Bond Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Available data from various analytical techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) and Description | Source(s) |

| ¹H NMR | CDCl₃ | 13.40-11.50 (s, 1H, –N–H), 7.49-7.35 (m, 5H, Ar–H), 4.58 (s, 1H, –S–CH₂) | [10] |

| ¹H NMR | DMSO-d₆ | 11.36 (brs, 1H), 8.05-7.96 (m, 2H), 7.73-7.64 (m, 1H), 7.59-7.51 (m, 2H), 7.45-7.37 (m, 1H), and other peaks | [11] |

| ¹³C NMR | DMSO-d₆ | 165.5, 163.6, 150.4, 135.8, 133.7, 129.3 (3C), 128.9 (2C), 119.0, 109.9, and other peaks | [11] |

| ³¹P NMR | DMSO-d₆ | 147.89 | [11] |

Infrared (IR) Spectroscopy

A study involving FT-IR spectroscopy identified several characteristic vibrational peaks for this compound.[10] Key assignments include:

-

N=N stretching: 1329.03 cm⁻¹[10]

-

Aromatic –C=C stretching: 1546 cm⁻¹[10]

-

CH₂ scissoring: 1432 cm⁻¹[10]

-

C-S stretching: Predicted in the range of 1030.23-200 cm⁻¹, with a specific mode at 482 cm⁻¹[10]

Mass Spectrometry

While detailed mass spectra are available through specialized databases, the monoisotopic mass is reported as 192.04696745 Da.[5][9]

Key Applications and Reactivity

This compound is a valuable reagent with diverse applications stemming from its unique chemical structure.

Oligonucleotide Synthesis

One of the most prominent uses of this compound is as an activator in the synthesis of oligonucleotides.[2][3][12] It reacts with a phosphoramidite (B1245037) group to form a highly reactive intermediate, which then facilitates the formation of an internucleotide bond with the growing oligonucleotide chain.[2]

Caption: Simplified workflow of this compound as an activator in oligonucleotide synthesis.

Pharmaceutical and Medicinal Chemistry

The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, often leading to improved metabolic stability and lipophilicity in drug candidates.[10][13] Consequently, this compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][5] It has been utilized in the synthesis of bioactive molecules and has shown potential antimicrobial and antifungal properties.[1][5]

Organic and Materials Science

In organic synthesis, this compound is an important intermediate for creating complex chemical structures.[1] Its ability to participate in reactions like nucleophilic substitutions and cycloadditions makes it a versatile tool for chemists.[1][4] Furthermore, it has been used as a ligand in coordination chemistry to form complexes with transition metals.[5]

Caption: Relationship between the chemical properties and applications of this compound.

Experimental Protocols

Synthesis

While various methods exist for the synthesis of 5-substituted-1H-tetrazoles, a common approach involves the reaction of nitriles with sodium azide (B81097).[13] One reported protocol specifies the use of zinc(II) chloride as a catalyst in an aliphatic alcohol solvent to produce 5-(benzylthio)-1H-tetrazole in high yield (93%).[13] Another general method is the Pinner reaction of organic nitriles with sodium azide in the presence of a buffered strong acid.[3]

Characterization

The synthesized compound can be characterized using a suite of analytical techniques. A published study on 5-(benzylthio)-1H-tetrazole employed the following methods for characterization:

-

Powder X-ray Diffraction (PXRD) to determine crystallinity.[10]

-

FT-IR and FT-Raman Spectroscopy for vibrational analysis.[10]

-

¹H and ¹³C-APT NMR Spectroscopy for structural elucidation.[10]

-

UV-Vis Spectroscopy to study electronic properties.[10]

-

Scanning Electron Microscopy (SEM) for morphological analysis.[10]

Safety and Handling

This compound is associated with several hazard classifications. It is reported to cause skin irritation, serious eye damage, and may cause respiratory irritation.[9]

-

Precautionary Statements: P261, P280, P302+P352, P304+P340, P305+P351+P338[6]

It is stable under recommended storage conditions, which are typically at room temperature (10°C - 25°C) in a well-closed container.[1][6] Hazardous decomposition products upon heating may include oxides of nitrogen, carbon, and sulfur.[14] It may explode if heated above 155°C.[14] Standard personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.[14][15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-(Benzylthio)-1H-tetrazole = 99.0 HPLC 21871-47-6 [sigmaaldrich.com]

- 3. Tetrazole - Wikipedia [en.wikipedia.org]

- 4. CAS 21871-47-6: this compound | CymitQuimica [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 21871-47-6 | FB02611 [biosynth.com]

- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 21871-47-6 | CAS DataBase [m.chemicalbook.com]

- 9. This compound | C8H8N4S | CID 323185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. 5-(Benzylthio)-1H-tetrazole | 21871-47-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. glenresearch.com [glenresearch.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. glenresearch.com [glenresearch.com]

- 15. 5-(Benzylthio)-1H-tetrazole = 99.0 HPLC 21871-47-6 [sigmaaldrich.com]

Synthesis and Characterization of 5-Benzylthio-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzylthio-1H-tetrazole (5B1HT) is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its structure, featuring a tetrazole ring bioisosteric to a carboxylic acid group and a flexible benzylthio moiety, makes it a valuable scaffold for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated characterization data, and visualizations of the synthetic pathway and its role in drug discovery.

Introduction

Tetrazoles and their derivatives have garnered significant attention in pharmaceutical sciences due to their wide range of biological activities, including antihypertensive, anti-allergic, and antibiotic properties.[1] The tetrazole ring is considered a bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and lipophilicity.[1] this compound, in particular, is a key intermediate in the synthesis of more complex bioactive molecules and is utilized in the development of anti-inflammatory and analgesic agents.[2][3] This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis and physicochemical properties of this important compound.

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide (B81097) salt.[4] In the case of this compound, the starting material is benzyl (B1604629) thiocyanate (B1210189). The reaction is typically catalyzed by a Lewis or Brønsted acid.[5]

Synthetic Pathway

The synthesis proceeds via the reaction of benzyl thiocyanate with sodium azide, typically in the presence of a catalyst such as zinc(II) chloride or a proton source like triethylammonium (B8662869) chloride, in a suitable solvent like isopropanol (B130326) or N,N-dimethylformamide (DMF).[4][5] The reaction involves the addition of the azide ion to the carbon of the thiocyanate group, followed by intramolecular cyclization to form the tetrazole ring.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of 5-substituted tetrazoles from thiocyanates.[5]

Materials:

-

Benzyl thiocyanate

-

Sodium azide (NaN₃)

-

Zinc(II) chloride (ZnCl₂) or Triethylammonium chloride

-

Isopropanol or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (3 N)

-

Sodium hydroxide (B78521) (0.25 N)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl thiocyanate (1 equivalent) in isopropanol.

-

Add sodium azide (1.5 to 2 equivalents) and zinc(II) chloride (0.5 to 1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding 3 N HCl.

-

A white precipitate may form, which can be extracted into ethyl acetate.

-

Wash the organic layer sequentially with 3 N HCl and deionized water.

-

To purify, extract the crude product into 0.25 N NaOH solution and stir vigorously.

-

Wash the aqueous basic solution with ethyl acetate to remove any unreacted nitrile.

-

Acidify the aqueous layer to pH 1-2 with 3 N HCl to precipitate the tetrazole product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data

The synthesized this compound should be characterized using various spectroscopic and analytical techniques to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₄S | [6][7] |

| Molecular Weight | 192.24 g/mol | [7][8] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 135-138 °C | [9] |

| pKa | 3.94 ± 0.24 (Predicted) | [6] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 13.40-11.50 (s, 1H, -NH), 7.49-7.35 (m, 5H, Ar-H), 4.58 (s, 2H, -S-CH₂) | [1] |

| ¹³C NMR | Data not explicitly found in search results, but would show characteristic peaks for the tetrazole carbon, benzyl carbons, and the methylene (B1212753) carbon. | |

| FT-IR (cm⁻¹) | ~3000-2800 (N-H stretching), 1546 (aromatic C=C), 1432 (CH₂ scissoring), 1329 (N=N stretching) | [1] |

| Mass Spectrometry | Molecular Ion (M+) at m/z 192.0469 | [7] |

| UV-Vis (in DMSO) | λmax at 271 nm | [1] |

Role in Drug Discovery and Development

This compound is a versatile building block in drug discovery, primarily due to the advantageous properties of the tetrazole ring and the synthetic flexibility offered by the benzylthio group.[2][10]

Caption: Role of 5B1HT in a drug discovery workflow.

The benzylthio group can be easily displaced or modified, allowing for the introduction of various functional groups to explore the structure-activity relationship (SAR) of a new chemical entity. The tetrazole moiety itself imparts desirable properties such as metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.[1]

Safety and Handling

This compound is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a synthetically accessible and highly valuable compound for pharmaceutical research and development. Its straightforward synthesis from readily available starting materials, combined with its favorable physicochemical and biological properties, ensures its continued importance as a key building block in the quest for novel therapeutics. This guide provides a foundational understanding for researchers to synthesize, characterize, and effectively utilize this versatile molecule in their drug discovery endeavors.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. guidechem.com [guidechem.com]

- 7. This compound | C8H8N4S | CID 323185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 21871-47-6 | FB02611 [biosynth.com]

- 9. 5-(苄基硫代)-1H-四唑 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

The Advent and Advancement of Tetrazole-Based Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of oligonucleotides, a cornerstone of modern biotechnology and drug development, relies on the precise and efficient formation of phosphodiester bonds between nucleoside monomers. The advent of phosphoramidite (B1245037) chemistry revolutionized this process, and at the heart of this methodology lies the crucial role of activators. Among these, tetrazole-based compounds have emerged as a pivotal class of activators, driving the coupling reaction with high efficiency. This technical guide provides an in-depth exploration of the discovery, history, and core principles of tetrazole-based activators, offering valuable insights for researchers and professionals in the field.

The journey of tetrazoles in chemical synthesis began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J.A. Bladin.[1] However, their application as activators in oligonucleotide synthesis became prominent much later with the establishment of phosphoramidite chemistry. 1H-Tetrazole was one of the first and most widely used activators in this context.[2][3] Its ability to protonate the phosphoramidite and subsequently act as a nucleophile to form a highly reactive intermediate became the foundational principle for this class of activators.[2][4]

Over the years, while 1H-Tetrazole proved to be a reliable activator for standard DNA synthesis, its limitations, such as modest solubility and suboptimal performance with sterically hindered monomers like those used in RNA synthesis, spurred the development of more potent derivatives.[2][5] This led to the introduction of 5-substituted tetrazoles, such as 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT), which offered improved reaction rates and solubility.[2][6]

Mechanism of Action: The Dual Role of Tetrazole Activators

The activation of a phosphoramidite by a tetrazole-based activator is a two-step process, as illustrated in the signaling pathway below. The activator plays a dual role, acting first as a Brønsted acid and then as a nucleophile.[1][2]

-

Protonation: The acidic proton of the tetrazole molecule protonates the nitrogen atom of the diisopropylamino group of the phosphoramidite. This protonation converts the diisopropylamino group into a good leaving group.[4][]

-

Nucleophilic Attack and Intermediate Formation: The tetrazolide anion then acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine. This results in the formation of a highly reactive phosphoramidite intermediate, a tetrazolyl-phosphonium species.[][8]

-

Coupling: This reactive intermediate is readily attacked by the 5'-hydroxyl group of the growing oligonucleotide chain, leading to the formation of the desired phosphite (B83602) triester linkage and the release of the tetrazole activator.[2][]

References

- 1. academic.oup.com [academic.oup.com]

- 2. glenresearch.com [glenresearch.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. glenresearch.com [glenresearch.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 8. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

5-Benzylthio-1H-tetrazole: A Technical Guide for Researchers

An In-depth Technical Guide on 5-Benzylthio-1H-tetrazole for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BTT) is a heterocyclic organic compound widely utilized in synthetic organic chemistry, most notably as a highly efficient coupling activator in the automated solid-phase synthesis of oligonucleotides. Its robust performance, particularly in the synthesis of RNA and other modified nucleic acids, has made it an indispensable tool for researchers in genomics, drug discovery, and molecular diagnostics. This technical guide provides a comprehensive overview of the key properties, applications, and experimental considerations for the use of this compound.

Core Properties and Specifications

This compound is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 21871-47-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₈N₄S | [1][2][3][4] |

| Molecular Weight | 192.24 g/mol | [2][3][4][6] |

| Melting Point | 133 - 141 °C | [2] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage | Controlled room temperature or lower, dry | [1][7] |

Role in Oligonucleotide Synthesis

The primary application of this compound is as a phosphoramidite (B1245037) activator in the automated synthesis of DNA and RNA.[1][2] It plays a critical role in the coupling step of the synthesis cycle, where it enables the formation of the internucleotide phosphite (B83602) triester linkage.

Mechanism of Action

During the coupling step, BTT acts as a proton donor, activating the phosphoramidite monomer. This process involves the protonation of the diisopropylamino group on the phosphoramidite, making it a good leaving group. The tetrazole then acts as a nucleophile, displacing the diisopropylamine (B44863) to form a highly reactive tetrazolide intermediate. This intermediate is readily attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support, resulting in the formation of the desired phosphite triester bond.

Mechanism of Phosphoramidite Activation by BTT

Advantages over Other Activators

BTT offers several advantages over other commonly used activators, such as 1H-Tetrazole and 5-Ethylthio-1H-tetrazole (ETT). These advantages are particularly pronounced in the more demanding synthesis of RNA and modified oligonucleotides.

| Activator | pKa | Key Advantages of BTT | References |

| 1H-Tetrazole | 4.89 | More potent, leading to higher coupling efficiencies and shorter reaction times. | |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | Similar potency with a favorable safety profile. | |

| This compound (BTT) | 4.08 | Ideal for sterically hindered monomers like those used in RNA synthesis. | [8] |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic, reducing the risk of premature detritylation. |

The increased acidity of BTT compared to 1H-Tetrazole contributes to its higher efficacy in protonating the phosphoramidite, leading to faster and more complete coupling reactions. This is especially beneficial when using sterically hindered 2'-O-protected ribonucleoside phosphoramidites, where other activators may yield suboptimal results. For instance, the use of BTT can significantly reduce coupling times in RNA synthesis to as little as three minutes, a substantial improvement over the 10-15 minutes often required with 1H-Tetrazole.

Experimental Protocols

The following section outlines a generalized experimental protocol for the use of this compound in an automated oligonucleotide synthesis cycle. The specific parameters may need to be optimized based on the synthesizer, scale, and the specific sequence being synthesized.

Reagent Preparation

A common concentration for BTT solution is 0.25 M in anhydrous acetonitrile.[9] It is crucial to use anhydrous solvents to prevent the hydrolysis of phosphoramidites and to ensure high coupling efficiency.

Automated Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides is a cyclical process, with each cycle adding one nucleotide to the growing chain. The four main steps in each cycle are deblocking, coupling, capping, and oxidation.

Automated Oligonucleotide Synthesis Cycle Workflow

Step 1: Deblocking (Detritylation)

-

Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an inert solvent (e.g., dichloromethane).

-

Procedure: The acid solution is passed through the synthesis column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

-

Duration: 60-180 seconds.

Step 2: Coupling

-

Reagents:

-

Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution: 0.25 M this compound in anhydrous acetonitrile.

-

-

Procedure: The phosphoramidite and BTT solutions are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Duration: For DNA synthesis, coupling is rapid. For RNA synthesis using 2'-TBDMS protected monomers, a coupling time of approximately 3 minutes is recommended with BTT.[8]

Step 3: Capping

-

Reagents:

-

Capping Reagent A (e.g., acetic anhydride (B1165640) in THF/pyridine).

-

Capping Reagent B (e.g., N-methylimidazole in THF).

-

-

Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents the formation of deletion mutants (n-1 sequences) in the final product.

-

Duration: 30-60 seconds.

Step 4: Oxidation

-

Reagent: 0.02 M Iodine in a solution of THF, pyridine, and water.

-

Procedure: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester.

-

Duration: Approximately 30 seconds.

This cycle is repeated until the oligonucleotide of the desired length is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed in a final deprotection step.

Conclusion

This compound is a highly effective and widely adopted coupling activator for the synthesis of oligonucleotides. Its ability to promote rapid and efficient coupling, especially for challenging RNA and modified oligonucleotide synthesis, makes it a valuable reagent for researchers in a variety of scientific disciplines. The information and protocols provided in this guide serve as a comprehensive resource for the successful application of this compound in the laboratory.

References

- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of oligonucleotides on a soluble support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. glenresearch.com [glenresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Atom Scientific Ltd | Product | 0.25 M Hyacinth BMT Solution (BMT in anhydrous acetonitrile) [atomscientific.com]

A Technical Guide to 5-Substituted 1H-Tetrazoles: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Substituted 1H-tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3][4] Their structure, featuring a five-membered ring with four nitrogen atoms and one carbon atom, imparts unique physicochemical properties.[1][5] Notably, the 5-substituted 1H-tetrazole moiety is widely recognized as a bioisosteric replacement for the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates.[2][5][6][7] This has led to their incorporation into numerous clinically approved drugs, including the antihypertensive agent losartan (B1675146) and the antibiotic cefazolin.[1]

These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, and anticancer effects.[1][2][8][9] Their versatility also extends to applications in coordination chemistry as ligands, in materials science as components of explosives and propellants, and in photography.[1][6] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 5-substituted 1H-tetrazole derivatives, with a focus on providing actionable data and experimental protocols for researchers in the field.

Synthesis of 5-Substituted 1H-Tetrazoles

The synthesis of 5-substituted 1H-tetrazoles has evolved significantly since their discovery. While early methods involved the diazotization of amidrazones, the most prevalent and versatile approach today is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097).[1][2][3]

[3+2] Cycloaddition of Nitriles and Azides

This reaction has become the conventional method for preparing 5-substituted 1H-tetrazoles.[1] Initially, the use of highly toxic and explosive hydrazoic acid posed significant safety concerns.[1] A major improvement was the introduction of sodium azide in combination with an acid or a catalyst.[10][11]

A variety of catalysts have been developed to facilitate this reaction, including metal salts (e.g., Zn(II), Cu(II)), nanoparticles, and solid-supported acids.[5][10][12] These catalysts enhance reaction rates, improve yields, and often allow for milder reaction conditions.

| Catalyst | Substrate (Nitrile) | Reaction Conditions | Yield (%) | Reference |

| Silica (B1680970) Sulfuric Acid | Benzonitrile | DMF, 120 °C | 95 | [10] |

| Silica Sulfuric Acid | 4-Chlorobenzonitrile | DMF, 120 °C | 92 | [10] |

| CuSO₄·5H₂O | Benzonitrile | DMSO, 100 °C | 98 | [12] |

| CuSO₄·5H₂O | 4-Methoxybenzonitrile | DMSO, 100 °C | 96 | [12] |

| Nano-TiCl₄·SiO₂ | Benzonitrile | Reflux | 95 | [13] |

| Nano-TiCl₄·SiO₂ | 4-Nitrobenzonitrile | Reflux | 92 | [13] |

| Cuttlebone | Acetonitrile | DMSO, 110 °C, 30 min | 87 | [8] |

| Cuttlebone | Benzonitrile | DMSO, 110 °C, 30 min | 98 | [8] |

Multicomponent Reactions (MCRs)

Multicomponent reactions, particularly the Ugi-tetrazole reaction, have emerged as powerful tools for the synthesis of highly substituted tetrazole derivatives in a single step.[14][15][16] The Ugi-tetrazole reaction involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and an azide source (often trimethylsilyl (B98337) azide or an in-situ generated hydrazoic acid).[17] This approach offers high atom economy and allows for the rapid generation of diverse libraries of tetrazole-containing compounds.[16]

| Aldehyde/Ketone | Amine | Isocyanide | Azide Source | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | Propargylamine | tert-Butyl isocyanide | TMSN₃ | 83 | [17] |

| Benzaldehyde | Benzylamine | tert-Butyl isocyanide | NaN₃/AcOH | 85 | [17] |

| Cyclohexanone | Benzylamine | Cyclohexyl isocyanide | TMSN₃ | 75 | [14] |

Experimental Protocols

General Procedure for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition Catalyzed by Silica Sulfuric Acid[10]

-

A mixture of the nitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.1 g) in dimethylformamide (DMF, 5 mL) is stirred at 120 °C for the appropriate time as monitored by TLC.

-

After completion of the reaction, the solid catalyst is filtered off and washed with ethyl acetate (B1210297).

-

The filtrate is evaporated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 5-substituted 1H-tetrazole.

General Procedure for the Ugi-Azide Synthesis of 1,5-Disubstituted Tetrazoles under Ultrasound Irradiation[17]

-

To a solution of the aldehyde (1 mmol) in methanol (B129727) (2 mL) in a sealed tube is added the amine (1.1 mmol). The mixture is stirred at room temperature for 10 minutes.

-

The isocyanide (1.1 mmol) and azidotrimethylsilane (B126382) (1.1 mmol) are then added sequentially.

-

The reaction vessel is placed in an ultrasonic bath and irradiated at a frequency of 40 kHz at room temperature for 2-4 hours.

-

Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 1,5-disubstituted tetrazole.

Biological Activities and Structure-Activity Relationships

The biological activity of 5-substituted 1H-tetrazoles is highly dependent on the nature of the substituent at the 5-position.[2] Structure-activity relationship (SAR) studies have provided valuable insights for the design of more potent and selective therapeutic agents.

Anticancer Activity

Numerous 5-substituted 1H-tetrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][8] The proposed mechanism of action for many of these compounds involves the induction of apoptosis.[2] The presence of bulky aromatic or heterocyclic groups at the 5-position often enhances cytotoxicity.[2]

Anti-inflammatory Activity

Certain 5-substituted 1H-tetrazole derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2][18] Some compounds have exhibited anti-inflammatory activity comparable to standard drugs like ibuprofen.[18]

Antibacterial Activity

The antibacterial spectrum of 5-substituted 1H-tetrazoles is influenced by the substituents on the tetrazole ring.[2] Various derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.[13][18]

| Compound | Biological Activity | Target/Assay | Potency (e.g., IC₅₀, MIC) | Reference |

| 5-(4-Chlorophenyl)-1H-tetrazole | Antibacterial | E. coli | MIC: 12.5 µg/mL | [13] |

| 5-(4-Chlorophenyl)-1H-tetrazole | Antifungal | C. albicans | MIC: 6.25 µg/mL | [13] |

| 1-[5-(Substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivative | Anti-inflammatory | Carrageenan-induced paw edema | Potent activity | [18] |

| 2-Methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one | Antimicrobial | Various organisms | Fairly good activity | [18] |

Visualizations

Caption: [3+2] Cycloaddition for 5-Substituted 1H-Tetrazole Synthesis.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. lifechemicals.com [lifechemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. phmethods.net [phmethods.net]

- 10. mdpi.com [mdpi.com]

- 11. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. scielo.org.za [scielo.org.za]

- 14. Hydrazine in the Ugi Tetrazole Reaction [organic-chemistry.org]

- 15. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Benzylthio Group: A Key Modulator of Tetrazole Reactivity in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere of the carboxylic acid group.[1][2] The introduction of a benzylthio group at the 5-position of the tetrazole ring creates 5-(benzylthio)-1H-tetrazole (BTT), a versatile building block with significantly altered reactivity and enhanced utility in a variety of synthetic applications. This technical guide provides a comprehensive overview of the pivotal role the benzylthio group plays in modulating the chemical behavior of the tetrazole ring, with a focus on its electronic and steric effects, and its impact on key reactions utilized in pharmaceutical and biotechnological development.

The Influence of the Benzylthio Group on the Electronic Properties of the Tetrazole Ring

The benzylthio substituent exerts a significant influence on the electronic environment of the tetrazole ring, primarily through its electron-withdrawing nature. This effect is a combination of inductive and resonance contributions that alters the electron density distribution within the heterocyclic system.

Computational studies, including Density Functional Theory (DFT) calculations, have been employed to analyze the conformational, structural, and vibrational properties of 5-(benzylthio)-1H-tetrazole.[1][3] These studies reveal that the sulfur atom and the adjacent benzyl (B1604629) group pull electron density away from the tetrazole ring, leading to a more electron-deficient aromatic system. This electronic perturbation has profound consequences for the acidity and nucleophilicity of the tetrazole ring.

Acidity

A key quantitative measure of the electronic effect of the benzylthio group is its impact on the acidity of the tetrazole N-H proton. 5-(Benzylthio)-1H-tetrazole (BTT) is a more acidic compound than its unsubstituted counterpart, 1H-tetrazole.

| Compound | pKa |

| 5-(Benzylthio)-1H-tetrazole (BTT) | 4.08[4] |

| 1H-Tetrazole | 4.89[4] |

This increased acidity makes the tetrazole anion more readily available under milder basic conditions, which can be advantageous in various synthetic transformations where the deprotonated tetrazole acts as a nucleophile.

Role in Enhancing Reaction Reactivity

The electronic modifications imparted by the benzylthio group translate into enhanced reactivity in several key chemical reactions, most notably in alkylation and its application as an activator in solid-phase oligonucleotide synthesis.

Alkylation Reactions

The alkylation of tetrazoles is a fundamental transformation for the synthesis of a wide array of derivatives. The increased acidity of BTT facilitates its deprotonation, and the resulting tetrazolate anion is a potent nucleophile. The reaction conditions for alkylation can be tailored to achieve regioselective substitution at either the N1 or N2 position of the tetrazole ring, although the formation of 2,5-disubstituted tetrazoles is often preferred.[5][6]

Activation in Solid-Phase Oligonucleotide Synthesis

One of the most significant applications showcasing the enhanced reactivity of BTT is its use as a coupling activator in solid-phase oligonucleotide synthesis.[7][8] In this multi-step process, BTT demonstrates superior performance compared to the traditional activator, 1H-tetrazole.

The workflow for solid-phase oligonucleotide synthesis involves a cyclical four-step process for each nucleotide addition: deblocking, coupling, capping, and oxidation.[9][10] BTT plays a critical role in the coupling step, where it protonates the phosphoramidite (B1245037) monomer, creating a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. The increased acidity of BTT leads to more efficient protonation and, consequently, faster and more complete coupling reactions. This heightened reactivity allows for shorter coupling times and results in higher yields of the desired full-length oligonucleotide.[4][8]

The Benzylthio Group in the Context of Bioisosterism and Drug Design

The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles.[1][11] The benzylthio substituent further refines the physicochemical properties of the tetrazole moiety, enhancing its lipophilicity, which can improve membrane permeability and cellular uptake of drug candidates.

Inhibition of Matrix Metalloproteinases (MMPs)

A notable application of benzylthio-tetrazole derivatives in drug development is in the design of inhibitors for matrix metalloproteinases (MMPs).[12][13] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various diseases, including cancer and arthritis.[14]

The tetrazole moiety in these inhibitors acts as a zinc-binding group, chelating the catalytic zinc ion in the active site of the MMP enzyme.[15][16] The benzylthio group, in this context, can be considered a "P1' substituent" that interacts with the hydrophobic S1' pocket of the enzyme, contributing to the binding affinity and selectivity of the inhibitor. The design of selective MMP inhibitors is a key strategy to minimize off-target effects.

Experimental Protocols

Synthesis of 1-Phenyl-5-(3-formyl-4-hydroxybenzylthio)tetrazole[17]

Materials:

-

5-Chloromethylsalicylaldehyde

-

1-Phenyl-5-mercaptotetrazole

-

Dioxane

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

Ice-water bath

Procedure:

-

Dissolve 25.6 g of 5-chloromethylsalicylaldehyde and 26.7 g of 1-phenyl-5-mercaptotetrazole in 250 ml of dioxane.

-

Cool the solution to 20°C or less using an ice-water bath.

-

Add 20.8 ml of triethylamine dropwise with stirring.

-

Continue stirring at room temperature for 2 hours.

-

Filter off the precipitated salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in 500 ml of ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the sodium sulfate and evaporate the solvent under reduced pressure.

-

Recrystallize the residue from a mixed solvent of ethyl acetate and cyclohexane to obtain the final product.

N-Alkylation of N-Benzoyl 5-(Aminomethyl)tetrazole[18]

Materials:

-

N-((Tetrazol-5-yl)methyl)benzamide (5-AMT)

-

Anhydrous acetone

-

Potassium carbonate (K₂CO₃)

-

Benzyl bromide

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Eluent: ether/hexane (3/2)

Procedure:

-

To a solution of 10 mmol of N-((tetrazol-5-yl)methyl)benzamide (5-AMT) in 25 mL of anhydrous acetone, add 11 mmol of K₂CO₃ with stirring for 15 minutes.

-

Add 10 mmol of benzyl bromide to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Evaporate the solvent.

-

Take up the obtained residue in ethyl acetate and wash three times with water.

-

Combine the organic layers, dry with Na₂SO₄, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using an ether/hexane (3/2) eluent to separate the regioisomers.

Conclusion

The benzylthio group is a powerful modulator of tetrazole reactivity. Its electron-withdrawing nature enhances the acidity of the tetrazole ring, facilitating reactions that proceed through a deprotonated intermediate. This enhanced reactivity is elegantly demonstrated in its application as a highly efficient activator in solid-phase oligonucleotide synthesis. Furthermore, in the realm of drug discovery, the benzylthio group can be strategically employed to fine-tune the pharmacokinetic properties of tetrazole-based compounds and to establish critical interactions with biological targets, as exemplified by the development of selective MMP inhibitors. The continued exploration of the interplay between the benzylthio group and the tetrazole ring promises to yield further innovations in chemical synthesis and the development of novel therapeutics.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and theoretical studies of 5-(benzylthio)-1-cylopentyl-1H-tetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. researchgate.net [researchgate.net]

- 6. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. alfachemic.com [alfachemic.com]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of novel heterocyclic MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. files01.core.ac.uk [files01.core.ac.uk]

Theoretical and Conformational Analysis of 5-Benzylthio-1H-tetrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies and conformational analysis of 5-Benzylthio-1H-tetrazole (5B1HT), a molecule of interest in medicinal chemistry and materials science.[1][2] Tetrazole derivatives are recognized for their wide range of applications, serving as bioisosteres for carboxylic acids and as precursors for various nitrogen-containing heterocycles.[1][2][3] This document collates findings from computational and experimental studies to elucidate the structural, vibrational, and electronic properties of 5B1HT. Detailed methodologies for both theoretical calculations and experimental characterization are presented, alongside quantitative data in structured tables and visual representations of its molecular structure and analytical workflow.

Introduction

This compound (5B1HT) is a substituted tetrazole that has garnered attention for its potential applications in various scientific fields.[1][2] Understanding the three-dimensional structure and conformational possibilities of 5B1HT is crucial for elucidating its activity and for the rational design of new derivatives. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the molecule's geometry, stability, and spectroscopic properties at the atomic level.[1][2][4] This guide summarizes the key findings from a detailed study that combined computational analysis with experimental characterization techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy.[1][2]

Molecular Structure and Conformational Analysis

The conformational landscape of 5B1HT was explored to identify the most stable geometric arrangement. A potential energy surface scan was performed, and the resulting conformers were optimized to determine the minimum energy geometry.[1]

Computational Workflow for Conformational Analysis

The following diagram illustrates the workflow used to determine the most stable conformer of this compound.

Optimized Molecular Structure

The optimized geometry of the most stable conformer of 5B1HT, as determined by DFT calculations, is depicted below. This structure serves as the basis for subsequent vibrational and NMR analyses.

Experimental and Computational Protocols

Synthesis and Characterization

5-(Benzylthio)-1H-tetrazole was synthesized and characterized using a suite of spectroscopic techniques to confirm its structure.[1][2]

-

Synthesis : The compound was synthesized according to established laboratory procedures.[1]

-

FT-IR and FT-Raman Spectroscopy : Infrared and Raman spectra were recorded to identify the vibrational modes of the molecule. The FT-IR spectrum was recorded using a Mattson 1000 FT-IR spectrometer with a KBr disc (3500-500 cm⁻¹).[1]

-

NMR Spectroscopy : ¹H and ¹³C-NMR spectra were recorded on a Bruker spectrometer (300 MHz for ¹H, 75 MHz for ¹³C) to elucidate the chemical environment of the nuclei.[1]

-

UV-Vis Spectroscopy : The electronic absorption properties were studied using a Jasco V-570 UV-VIS Spectrophotometer.[1]

-

Other Techniques : Powder X-ray diffraction (PXRD) and Scanning Electron Microscopy (SEM) were also employed for structural and morphological characterization.[1][2]

Computational Details

All theoretical calculations were performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[1][2]

-

Software : Conformational analysis was initially performed with the Spartan 10 program.[1] All subsequent DFT calculations, including geometry optimization and property calculations, were carried out using the Gaussian 09 program package.[1]

-

Method : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was used for all DFT calculations.[1][4]

-

Basis Sets : Two different basis sets were employed for the calculations: 6-311++G(d,p) and cc-pVDZ.[1][2]

-

Vibrational Analysis : Vibrational frequencies were calculated from the optimized geometry of the most stable conformer. The assignments of vibrational modes were performed using the Scaled Quantum Mechanical (SQM) force field method based on Total Energy Distribution (TED) analysis.[1]

-

NMR Analysis : Theoretical ¹H and ¹³C chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.[1] Calculations were performed for the molecule in a DMSO solution using the IEF-PCM model to account for solvent effects.[1]

Data Presentation

Vibrational Spectroscopy Data

The calculated vibrational frequencies provide a theoretical basis for interpreting the experimental FT-IR and FT-Raman spectra. A selection of key vibrational modes is presented below.

| Vibrational Mode | Assignment | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR (cm⁻¹) |

| ν(N-H) | N-H stretching | - | 3400-3100 (broad) |

| ν(C-H) aromatic | Aromatic C-H stretching | 3050-3100 | 3064, 3031 |

| ν(C-H) aliphatic | Aliphatic C-H stretching | 2900-3000 | 2925 |

| ν(C=N), ν(N=N) | Tetrazole ring stretching | 1600-1300 | 1546 |

| ν(C-S) | C-S stretching | 482 (Mode 46, 46% TED) | Not observed |

Table 1: Selected experimental and calculated vibrational frequencies for this compound.[1]

Note: The C-S stretching vibrations were predicted in the 445-465 cm⁻¹ region but were not observed in the experimental FT-IR spectrum.[1]

NMR Spectroscopy Data

The theoretical and experimental NMR chemical shifts provide detailed information about the electronic structure and connectivity of the molecule.

| Atom | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| N-H | 13.40-11.50 (s, 1H) | - |

| Ar-H | 7.49-7.35 (m, 5H) | - |

| S-CH₂ | 4.58 (s, 2H) | - |

Table 2: Experimental and calculated ¹H NMR chemical shifts (δ) for this compound in DMSO solution.[1]

| Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| C (Tetrazole ring) | 150.4 | - |

| C (Benzyl, C-S) | - | - |

| C (Benzyl, aromatic) | 135.8, 129.3, 128.9 | - |

| S-CH₂ | 37.7 | - |

Table 3: Selected experimental and calculated ¹³C NMR chemical shifts (δ) for this compound in DMSO solution.

Note: A complete list of calculated values was not available in the primary reference for direct comparison in the tables.

Conclusion

The combination of theoretical calculations and experimental spectroscopy provides a robust characterization of this compound.[1][2] The conformational analysis identified the most stable geometry, which was then used for detailed vibrational and NMR studies. The good agreement between the calculated and experimental spectroscopic data validates the computational models used.[1] This in-depth understanding of the structural and electronic properties of 5B1HT is fundamental for its potential application in drug design and materials science, providing a solid foundation for future research and development.

References

5-Benzylthio-1H-tetrazole: A Technical Deep Dive into its Physicochemical Properties and Applications in Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and pKa of 5-Benzylthio-1H-tetrazole (BTT) in acetonitrile (B52724), a critical parameter for its widespread use in various chemical syntheses. This document outlines key physicochemical data, detailed experimental protocols for their determination, and explores the compound's functional role, particularly as a highly effective activator in automated oligonucleotide synthesis.

Core Physicochemical Data

The solubility and acidity of this compound in acetonitrile are pivotal for its application, especially in phosphoramidite (B1245037) chemistry for DNA and RNA synthesis. Below is a summary of the key quantitative data.

| Parameter | Value | Solvent | Notes |

| Maximum Solubility | ~ 0.33 M | Acetonitrile | Experimentally determined maximum concentration. |

| Commercially Available Concentration | 0.25 M - 0.3 M | Acetonitrile | Commonly used concentrations in automated synthesis.[1][2][3][4][5] |

| pKa | 4.08 - 4.1 | Acetonitrile | This acidic character is crucial for its role as a phosphoramidite activator.[6][7] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the solubility and pKa of this compound in acetonitrile.

Protocol for Determining Solubility in Acetonitrile

This protocol describes the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Anhydrous acetonitrile (HPLC grade)

-

Analytical balance

-

20 mL glass vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to several glass vials.

-

Add a known volume (e.g., 10 mL) of anhydrous acetonitrile to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Equilibration: Place the vials in a constant temperature shaker bath set at 25 °C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

Analysis: Dilute the filtered samples with a known volume of acetonitrile.

-

Analyze the diluted samples by HPLC to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus HPLC peak area should be used for quantification.

-

Calculation: The solubility is calculated from the average concentration determined from the replicate samples.

Protocol for pKa Determination in Acetonitrile via UV-Vis Spectrophotometry

This protocol outlines the determination of the pKa of this compound in acetonitrile using UV-Vis spectrophotometry by monitoring changes in its absorbance spectrum upon addition of a titrant.

Materials:

-

This compound

-

Anhydrous acetonitrile (UV grade)

-

A strong, non-absorbing acid in acetonitrile (e.g., perchloric acid in acetonitrile)

-

A strong, non-absorbing base in acetonitrile (e.g., a solution of a non-nucleophilic strong base like DBU)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in anhydrous acetonitrile.

-

Preparation of Titration Series: Prepare a series of solutions in quartz cuvettes. Each cuvette should contain the same concentration of this compound (by adding a fixed volume of the stock solution) and a varying, known concentration of the acidic or basic titrant. A solution with no added acid or base will represent the neutral form, a solution with a large excess of strong acid will represent the fully protonated form, and a solution with a large excess of strong base will represent the fully deprotonated form.

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each solution in the series.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for both the protonated (BH+) and deprotonated (B) forms of this compound.

-

At a selected wavelength where a significant difference in absorbance between the two forms is observed, plot the absorbance versus the logarithm of the titrant concentration.

-

The pKa can be determined from the resulting sigmoidal curve. The inflection point of the curve corresponds to the pKa of the compound in acetonitrile.

-

Alternatively, the pKa can be calculated using the following equation for each titration point: pKa = pH + log([BH+]/[B]) where the ratio of the protonated to deprotonated species can be determined from the absorbance values.

-

Role in Oligonucleotide Synthesis: A Mechanistic Overview

This compound is a highly efficient activator in the phosphoramidite method for the chemical synthesis of DNA and RNA. Its primary role is to protonate the nitrogen of the incoming phosphoramidite monomer, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain. The acidity of this compound (pKa ≈ 4.1) is a key factor in its effectiveness, providing a balance between rapid activation and minimizing unwanted side reactions.

The following diagram illustrates the workflow of the phosphoramidite coupling cycle where this compound acts as the activator.

The mechanism of activation by this compound involves a two-step process. First, the acidic tetrazole protonates the diisopropylamino group of the phosphoramidite. This is followed by the nucleophilic attack of the tetrazole anion, displacing the diisopropylamine (B44863) and forming a highly reactive tetrazolyl-phosphonium intermediate. This intermediate then readily reacts with the 5'-hydroxyl group of the growing oligonucleotide chain to form the desired phosphite (B83602) triester linkage.[6][8][][10]

References

- 1. 5-(Benzylthio)-1H-Tetrazole DNA synthesis | C8H8N4S | Biosolve Shop [shop.biosolve-chemicals.eu]

- 2. glenresearch.com [glenresearch.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. 0.25 M this compound in Acetonitrile - 200 ml [eurogentec.com]

- 5. chemgenesindia.com [chemgenesindia.com]

- 6. glenresearch.com [glenresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Benzylthio-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 5-Benzylthio-1H-tetrazole. The information is curated to support research and development activities in medicinal chemistry and materials science where tetrazole derivatives are of significant interest.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopic data for this compound, providing a comprehensive spectral signature of the molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Instrument Frequency |

| 13.40-11.50 | singlet | 1H | N-H of tetrazole | CDCl₃ | 300 MHz |

| 7.49-7.35 | multiplet | 5H | Aromatic (Ar-H) | CDCl₃ | 300 MHz |

| 4.58 | singlet | 2H | S-CH₂ | CDCl₃ | 300 MHz |

Data sourced from a comprehensive structural and physical study of the compound.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 154.26 | C of tetrazole | DMSO-d₆ |

| 134.8 | Aromatic (C) | DMSO-d₆ |

| 133.7 | Aromatic (CH) | DMSO-d₆ |

| 133.2 | Aromatic (CH) | DMSO-d₆ |

| 132.7 | Aromatic (CH) | DMSO-d₆ |

| 132.5 | Aromatic (CH) | DMSO-d₆ |

| 126.05 | Aromatic (CH) | DMSO-d₆ |

| 38.86 | S-CH₂ | DMSO-d₆ |

Note: The provided ¹³C NMR data was obtained in DMSO-d₆. Variations in chemical shifts may be observed in other solvents.[1]

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 1546 | Aromatic C=C stretching |

| 1432 | CH₂ scissoring |

| 1329.03 | N=N stretching of the tetrazole ring |

| 1200-900 | Characteristic vibrations of the free tetrazole group |

| 1639.9-1340 | Characteristic vibrations of the free tetrazole group |

The FT-IR data highlights the key functional group vibrations within the molecule.[1]

Experimental Protocol: Synthesis of this compound

This section details a laboratory-scale procedure for the synthesis of this compound.

Materials:

-

Benzyl (B1604629) isothiocyanate

-

Sodium azide (B81097) (NaN₃)

-

Water

-

Tetrahydrofuran (B95107) (THF)

-

Appropriate glassware and stirring apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Synthesis of 1-Benzyl-1H-tetrazole-5-thiol (Intermediate):

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzyl isothiocyanate and sodium azide in water.

-

Heat the mixture to reflux and maintain for a period sufficient to complete the reaction, monitoring by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the tetrazole-5-thiol.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

-

Synthesis of this compound:

-

Dissolve the synthesized 1-benzyl-1H-tetrazole-5-thiol in tetrahydrofuran (THF).

-

Add 1,3-dibromopropane to the solution.

-

The reaction is typically carried out at room temperature with stirring. Monitor the progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.

-

This protocol is adapted from a general three-step process for the synthesis of 5-thio-substituted tetrazole derivatives.[2]

Visualization of the Synthetic and Characterization Workflow

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Caption: Synthetic and characterization workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for 5-Benzylthio-1H-tetrazole (BTT) in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Benzylthio-1H-tetrazole (BTT) as a potent activator in phosphoramidite-based oligonucleotide synthesis. Detailed protocols and comparative data are presented to facilitate its effective implementation in research, diagnostics, and therapeutic development.

Introduction

This compound (BTT) is a widely used activator in the automated solid-phase synthesis of oligonucleotides.[1][2] Its unique chemical properties offer significant advantages, particularly in the synthesis of RNA and other sterically demanding modified oligonucleotides.[3][4] BTT's increased acidity compared to traditional activators like 1H-tetrazole leads to faster and more efficient coupling reactions.[4][5] This document outlines the mechanism of action, key advantages, and detailed protocols for the use of BTT.

Mechanism of Action

The phosphoramidite (B1245037) coupling reaction is a critical step in oligonucleotide synthesis. BTT plays a dual role in this process as both a proton donor and a nucleophilic catalyst.[4][6][] The activation mechanism proceeds through two main steps:

-

Protonation: BTT, being an acidic azole, protonates the diisopropylamino group of the phosphoramidite monomer. This protonation converts the diisopropylamino group into a good leaving group.[4][]

-

Nucleophilic Substitution: The tetrazolide anion then acts as a nucleophile, displacing the protonated diisopropylamine (B44863) to form a highly reactive tetrazolyl-phosphonium intermediate.[4][6] This intermediate is highly susceptible to nucleophilic attack.

-

Coupling: The 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to the solid support, attacks the activated phosphorus center of the intermediate. This results in the formation of a phosphite (B83602) triester linkage and the release of the tetrazole.[4][]

This efficient activation and coupling cycle is fundamental to achieving high stepwise yields in oligonucleotide synthesis.

Advantages of Using BTT

The use of BTT as an activator offers several key advantages over other activators, particularly the historically standard 1H-tetrazole:

-

Enhanced Reactivity and Efficiency: BTT is more acidic than 1H-tetrazole, leading to faster protonation and activation of the phosphoramidite, which in turn results in higher coupling efficiencies, often exceeding 99%.[4][8]

-

Reduced Coupling Times, Especially for RNA Synthesis: The higher reactivity of BTT is particularly beneficial for the synthesis of RNA and other modified oligonucleotides that have sterically hindered 2'-hydroxyl protecting groups (e.g., TBDMS or TOM).[4][9] With BTT, coupling times for RNA monomers can be significantly reduced, for example, from 10-15 minutes with 1H-tetrazole to around 3 minutes.[4][5]

-

Improved Performance with Sterically Hindered Monomers: BTT's potency makes it an excellent choice for coupling bulky or modified phosphoramidites where other activators may show reduced efficiency.[3]

-

Good Solubility: BTT is soluble in acetonitrile (B52724), the standard solvent for oligonucleotide synthesis, allowing for the preparation of stable activator solutions at effective concentrations.[5]

However, it is important to note that the higher acidity of BTT could potentially lead to a minor extent of detritylation of the monomer in solution, which might cause the formation of n+1 impurities, especially in large-scale synthesis.[4][10] For very long oligonucleotides, a less acidic but highly nucleophilic activator like 4,5-dicyanoimidazole (B129182) (DCI) may be preferred to minimize this side reaction.[10]

Comparative Data of Common Activators

The choice of activator significantly impacts the efficiency of the coupling reaction. The following table summarizes the properties and performance of BTT in comparison to other commonly used activators.

| Activator | pKa | Typical Concentration in Acetonitrile | Key Advantages | Potential Considerations |

| This compound (BTT) | 4.08 - 4.1 | 0.25 M - 0.3 M[11] | Highly efficient for RNA and sterically hindered monomers, significantly reduces coupling times.[4][9] | Higher acidity may cause minor detritylation of monomers, potentially leading to n+1 impurities in long sequences.[4][10] |

| 1H-Tetrazole | 4.89 | ~0.45 M | Historically the standard for DNA synthesis, cost-effective. | Suboptimal performance with RNA and sterically hindered monomers, leading to longer coupling times.[4] Classified as an explosive in its solid form.[4] |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 - 4.3 | Up to 0.75 M | More acidic and soluble than 1H-tetrazole, good general-purpose activator.[4][5] | Less reactive than BTT for demanding syntheses. |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Up to 1.2 M | Less acidic than tetrazoles, reducing the risk of detritylation. Highly nucleophilic and very soluble.[4][12] Recommended for long oligos and large-scale synthesis.[4] | May give unsatisfactory yields in some specific applications, such as the synthesis of phosphorothioate (B77711) dinucleotides.[13] |

Experimental Protocols

The following protocols describe the preparation of the BTT activator solution and the standard cycle for solid-phase oligonucleotide synthesis using BTT as the activator.

Preparation of 0.25 M BTT Activator Solution

Materials:

-

This compound (BTT), solid

-

Anhydrous acetonitrile (ACN)

Procedure:

-

Ensure all glassware is thoroughly dried to prevent moisture contamination.

-

In a clean, dry bottle, weigh the appropriate amount of solid BTT.

-

Under an inert atmosphere (e.g., argon or nitrogen), add the required volume of anhydrous acetonitrile to achieve a final concentration of 0.25 M.

-

Seal the bottle and agitate until the BTT is completely dissolved.

-

Store the prepared solution under an inert atmosphere and protect it from moisture.

Note: While pre-made solutions are convenient, preparing the solution fresh can provide greater flexibility and may be more cost-effective.[9]

Standard Solid-Phase Oligonucleotide Synthesis Cycle with BTT

This protocol outlines a single cycle for the addition of one nucleoside phosphoramidite to the growing oligonucleotide chain on a solid support. The cycle is repeated until the desired sequence is synthesized.

1. Detritylation (Deblocking):

-

Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[14][15]

-

Reagent: 3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an anhydrous, non-reactive solvent like dichloromethane (B109758) (DCM) or toluene.[8]

-

Procedure:

-

Pass the detritylation solution through the synthesis column.

-

The release of the orange-colored DMT cation provides a visual indication of a successful reaction and can be used for quantitative monitoring of the synthesis progress.[3]

-

Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.[15]

-

2. Coupling:

-

Objective: To form a phosphite triester linkage between the activated phosphoramidite and the free 5'-hydroxyl group of the growing oligonucleotide chain.[14]

-

Reagents:

-

Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

BTT activator solution (0.25 M in anhydrous acetonitrile).

-

-

Procedure:

-

Simultaneously deliver the phosphoramidite solution and the BTT activator solution to the synthesis column.[14]

-

Allow the coupling reaction to proceed for the optimized duration. For standard DNA synthesis, this is typically short, while for RNA synthesis with TBDMS-protected monomers, a coupling time of approximately 3 minutes is recommended with BTT.[4][5]

-

Wash the column with anhydrous acetonitrile to remove excess reagents and byproducts.[14]

-

3. Capping:

-

Objective: To permanently block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, thereby preventing the formation of deletion mutations (n-1 sequences).[8][15]

-

Reagents:

-

Capping Reagent A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and pyridine.

-

Capping Reagent B: N-Methylimidazole in THF.[14]

-

-

Procedure:

-

Deliver the capping reagents to the synthesis column.

-

Allow the acetylation reaction to proceed for a short period (e.g., 30-60 seconds).[14]

-

Wash the column with anhydrous acetonitrile.

-

4. Oxidation:

-